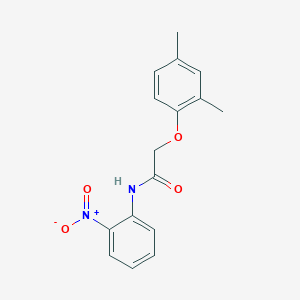![molecular formula C26H32N2O4 B5145568 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}, commonly known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and other cardiovascular conditions. Bisoprolol is a selective beta-1 blocker, which means it blocks the beta-1 receptors in the heart, leading to decreased heart rate and blood pressure.
作用機序
Bisoprolol selectively blocks the beta-1 receptors in the heart, leading to decreased heart rate and blood pressure. This reduces the workload on the heart and improves its efficiency. Bisoprolol also has antiarrhythmic effects, which may be due to its ability to prolong the refractory period of the heart.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce sympathetic nervous system activity, which can lead to decreased blood pressure and heart rate. Bisoprolol also reduces the release of renin from the kidneys, which can lead to decreased levels of angiotensin II and aldosterone, two hormones that can increase blood pressure. Additionally, Bisoprolol has been shown to improve endothelial function, which can improve blood flow and reduce the risk of cardiovascular events.
実験室実験の利点と制限
Bisoprolol is a commonly used beta-blocker in clinical practice, which makes it an attractive candidate for laboratory experiments. Its well-established mechanism of action and safety profile make it a reliable tool for studying the cardiovascular system. However, Bisoprolol's selectivity for beta-1 receptors may limit its usefulness in studying the effects of beta-blockade on other organ systems.
将来の方向性
There are a number of future directions for Bisoprolol research. One area of interest is the potential use of Bisoprolol in preventing or treating atrial fibrillation. Another area of interest is the potential use of Bisoprolol in reducing the risk of stroke in patients with hypertension. Additionally, Bisoprolol's anti-inflammatory effects may have implications for the treatment of other diseases such as rheumatoid arthritis and asthma. Further research is needed to fully understand the potential applications of Bisoprolol in these areas.
合成法
Bisoprolol can be synthesized by reacting 2-methylphenylamine with glycidol to form 1-(2-methylphenylamino)-3-(oxiranylmethoxy)propan-2-ol. This intermediate is then reacted with 1,4-dibromobenzene to form Bisoprolol.
科学的研究の応用
Bisoprolol has been extensively studied for its efficacy in treating hypertension and heart failure. It has been shown to reduce mortality and hospitalization rates in patients with heart failure. Bisoprolol has also been studied for its potential use in preventing atrial fibrillation and reducing the risk of stroke in patients with hypertension. Additionally, Bisoprolol has been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases such as rheumatoid arthritis and asthma.
特性
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylanilino)propoxy]phenoxy]-3-(2-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-19-7-3-5-9-25(19)27-15-21(29)17-31-23-11-13-24(14-12-23)32-18-22(30)16-28-26-10-6-4-8-20(26)2/h3-14,21-22,27-30H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHUXHZQXYFHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=CC=C3C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5145494.png)


![2-{[6-(4-bromophenoxy)hexyl]amino}ethanol](/img/structure/B5145500.png)
![N-[2-(tert-butylthio)ethyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5145512.png)
![N-(1-{1-[3-(2-chlorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5145515.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5145528.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145537.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5145542.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5145543.png)
![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)
![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)
![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)